molecular formula C11H12N8O B009957 1,5-Bis(6-methyl-4-pyrimidyl)carbazone CAS No. 102430-61-5

1,5-Bis(6-methyl-4-pyrimidyl)carbazone

Cat. No.: B009957
CAS No.: 102430-61-5
M. Wt: 272.27 g/mol
InChI Key: UGBIWQMDBSYHKI-UHFFFAOYSA-N
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Description

1,5-Bis(6-methyl-4-pyrimidyl)carbazone is a chemical compound with the molecular formula C11H12N8O It is known for its unique structure, which includes two pyrimidyl groups attached to a carbazone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone typically involves the reaction of 6-methyl-4-pyrimidyl hydrazine with a suitable carbazone precursor. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(6-methyl-4-pyrimidyl)carbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The pyrimidyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidyl carbazone derivatives, while substitution reactions can introduce various functional groups into the pyrimidyl rings.

Scientific Research Applications

1,5-Bis(6-methyl-4-pyrimidyl)carbazone has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone involves its interaction with specific molecular targets. The pyrimidyl groups can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter biological pathways. The compound’s ability to undergo various chemical reactions also allows it to interact with different biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-pyrimidyl)carbazone: Lacks the methyl groups present in 1,5-Bis(6-methyl-4-pyrimidyl)carbazone.

    1,5-Bis(6-chloro-4-pyrimidyl)carbazone: Contains chloro substituents instead of methyl groups.

    1,5-Bis(6-methyl-2-pyrimidyl)carbazone: The position of the pyrimidyl groups is different.

Uniqueness

This compound is unique due to the presence of methyl groups on the pyrimidyl rings, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

1-[(6-methylpyrimidin-4-yl)amino]-3-(6-methylpyrimidin-4-yl)iminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N8O/c1-7-3-9(14-5-12-7)16-18-11(20)19-17-10-4-8(2)13-6-15-10/h3-6H,1-2H3,(H,18,20)(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBIWQMDBSYHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NNC(=O)N=NC2=NC=NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102430-61-5
Record name 1,5-Bis(6-methyl-4-pyrimidyl)carbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102430615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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